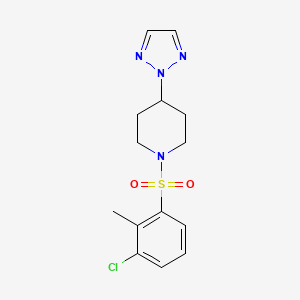
1-((3-chloro-2-methylphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related sulfonyl piperidine derivatives involves the treatment of substituted benzhydryl chlorides with piperidine followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine. This method has been applied to prepare a variety of derivatives, which are then characterized by spectroscopic techniques such as 1H-NMR, IR, and elemental analysis (Vinaya et al., 2009).
Molecular Structure Analysis
The molecular structure of sulfonyl piperidine derivatives has been extensively studied through spectroscopic techniques and X-ray crystallography. For example, the crystal structure of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol shows that the piperidine ring adopts a chair conformation, with the geometry around the sulfur atom being comparable to the classic tetrahedral value. This structure exhibits both inter- and intramolecular hydrogen bonds (Girish et al., 2008).
Chemical Reactions and Properties
Sulfonyl piperidine derivatives exhibit a range of chemical reactions, including antimicrobial activities. The structure-activity relationship studies reveal that the nature of substitutions on the benzhydryl and sulfonamide rings significantly influences their antibacterial activity. Some derivatives have shown potent antimicrobial activities against various pathogens, highlighting the impact of molecular structure on biological efficacy (Vinaya et al., 2009).
Applications De Recherche Scientifique
Antimicrobial and Antifungal Properties
Compounds structurally related to 1-((3-chloro-2-methylphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine have been noted for their antimicrobial properties. For instance, certain derivatives have shown significant antimicrobial activities against bacterial and fungal pathogens of tomato plants (Vinaya et al., 2009). Similarly, novel amalgamations of triazoles, piperidines, and thieno pyridine rings exhibited moderate to good antifungal activity, specifically against Aspergillus flavus, Aspergillus niger, and Cryptococcus neoformans (Darandale et al., 2013).
Potential in Cancer Treatment
Certain piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, structurally similar to the compound of interest, have shown promise as anticancer agents. These compounds demonstrated strong anticancer activity relative to the reference drug doxorubicin (Rehman et al., 2018).
Structural and Crystallographic Analysis
The compound [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, which shares a structural similarity, has been synthesized and its structure was confirmed through X-ray crystallography. The analysis revealed specific conformational and geometric characteristics, such as the chair conformation of the piperidine ring and a tetrahedral geometry around the sulfur atom (Girish et al., 2008).
Bioactivity in Enzyme Inhibition
A series of benzenesulfonamides, incorporating structural elements similar to 1-((3-chloro-2-methylphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine, were found to be potent inhibitors of various human carbonic anhydrase isozymes. This includes the tumor-associated isoforms hCA IX and XII, making them relevant in the context of cancer research (Alafeefy et al., 2015).
Propriétés
IUPAC Name |
1-(3-chloro-2-methylphenyl)sulfonyl-4-(triazol-2-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O2S/c1-11-13(15)3-2-4-14(11)22(20,21)18-9-5-12(6-10-18)19-16-7-8-17-19/h2-4,7-8,12H,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNGZIBHPJNCNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-chloro-2-methylphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

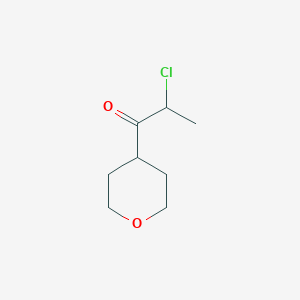
![2,3-Diphenylimidazo[1,2-a]pyridine](/img/structure/B2491438.png)
![Methoxy[(oxolan-3-yl)methyl]amine hydrochloride](/img/structure/B2491439.png)
![2-(Difluoromethyl)benzo[d]thiazol-7-amine hydrochloride](/img/structure/B2491441.png)
![5-Benzyl-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2491442.png)
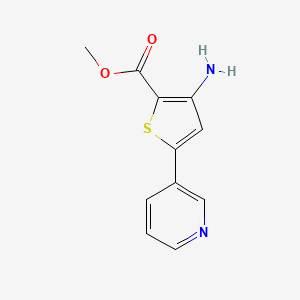
![2-(4-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2491444.png)
![3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine](/img/structure/B2491446.png)
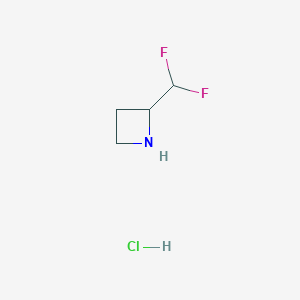
![8-Chloroimidazo[1,2-a]pyridine](/img/structure/B2491448.png)
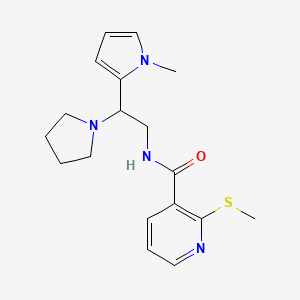
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide](/img/structure/B2491452.png)
![4-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2491453.png)
